molecular formula C16H16ClNO2S B2544520 (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035021-83-9

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2544520
CAS RN: 2035021-83-9
M. Wt: 321.82
InChI Key: ORSNMQKXCAHYSV-SNAWJCMRSA-N
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Description

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPTH or CPTH2 and is known to have various biochemical and physiological effects on the human body.

Scientific Research Applications

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the development and progression of cancer. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide include the inhibition of HDACs, the accumulation of acetylated histones, and the activation of tumor suppressor genes. Additionally, CPTH has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its ability to inhibit HDACs and induce apoptosis in cancer cells. However, the limitations of using CPTH in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety.

Future Directions

There are several future directions for research on (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide. These include the development of more potent and selective HDAC inhibitors, the identification of new targets for anti-cancer drugs, and the investigation of the potential applications of CPTH in other fields such as neurodegenerative diseases and inflammation. Additionally, further research is needed to determine the safety and efficacy of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide in clinical trials.

Synthesis Methods

The synthesis of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with 3-chloropropan-1-ol, followed by the reaction of the resulting compound with thiophene-3-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to obtain (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide.

properties

IUPAC Name

(E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-14-3-1-2-13(10-14)15(19)6-8-18-16(20)5-4-12-7-9-21-11-12/h1-5,7,9-11,15,19H,6,8H2,(H,18,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSNMQKXCAHYSV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

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